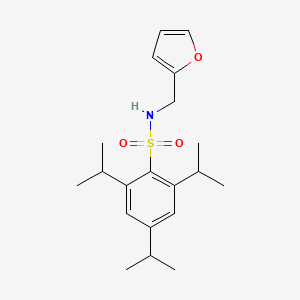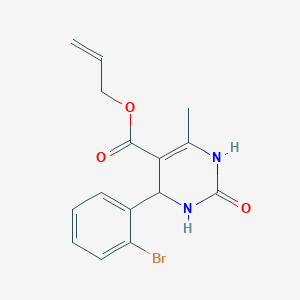![molecular formula C21H16ClNO4S2 B11703743 2-methoxy-4-{(E)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B11703743.png)
2-methoxy-4-{(E)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ安息香酸2-メトキシ-4-{(E)-[4-オキソ-3-(プロプ-2-エン-1-イル)-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}フェニルは、チアゾリジノン環、メトキシ基、クロロ安息香酸エステルを含むユニークな構造を持つ複雑な有機化合物です。
準備方法
合成ルートと反応条件
4-クロロ安息香酸2-メトキシ-4-{(E)-[4-オキソ-3-(プロプ-2-エン-1-イル)-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}フェニルの合成は、通常、複数のステップを伴います。一般的な方法の1つは、チアゾリジノン環の調製から始まり、これは適切なアルデヒドとチオアミドを酸性条件下で反応させることで合成できます。得られたチアゾリジノンは、次にメトキシ置換ベンザルデヒドと反応させて、目的の中間体を形成します。 最後に、この中間体を4-クロロ安息香酸でエステル化して、目的化合物を得ます .
工業生産方法
この化合物の工業生産には、同様の合成ルートが使用されますが、大規模生産に最適化されています。これには、高い収率と純度を確保するための連続フローリアクター、自動合成、および精製技術の使用が含まれます。 温度、圧力、溶媒の選択などの反応条件は、効率を最大化し、副生成物を最小限に抑えるために慎重に制御されます .
化学反応の分析
反応の種類
4-クロロ安息香酸2-メトキシ-4-{(E)-[4-オキソ-3-(プロプ-2-エン-1-イル)-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}フェニルは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: チアゾリジノン環は、スルホキシドまたはスルホンを形成するように酸化できます。
還元: チアゾリジノン環のカルボニル基は、アルコールを形成するように還元できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素 (H₂O₂) とm-クロロ過安息香酸 (m-CPBA) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってスルホキシドまたはスルホンが生成され、還元によってアルコールが生成されます .
科学研究の応用
4-クロロ安息香酸2-メトキシ-4-{(E)-[4-オキソ-3-(プロプ-2-エン-1-イル)-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}フェニルには、いくつかの科学研究の応用があります。
医薬品化学: この化合物は、抗炎症作用と抗がん作用の可能性について研究されています。
材料科学: この化合物のユニークな構造は、特定の電子または光学特性を持つ新しい材料の開発における使用候補としています.
生物学研究: これは、チアゾリジノン誘導体の生物学的効果とその細胞標的との相互作用を研究するためのツール化合物として使用されます.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, the compound’s potential as an enzyme inhibitor or a ligand for receptor studies is of interest. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine
Medicinally, the compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an anti-inflammatory or anticancer agent, although further studies are needed to confirm these effects.
Industry
In industry, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials. It can be incorporated into polymers or used as a precursor for the synthesis of high-performance materials.
作用機序
4-クロロ安息香酸2-メトキシ-4-{(E)-[4-オキソ-3-(プロプ-2-エン-1-イル)-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}フェニルの作用機序は、特定の分子標的と経路との相互作用に関連しています。
分子標的: この化合物は、炎症とがんの進行に関与するシクロオキシゲナーゼ (COX) やマトリックスメタロプロテアーゼ (MMP) などの酵素を標的としています.
関与する経路: これは、免疫応答と細胞生存の調節に重要な役割を果たすNF-κB経路などのシグナル伝達経路の活性化を阻害します.
類似化合物の比較
類似化合物
2-メトキシ-4-(3-(4-メトキシフェニル)プロプ-1-エン-1-イル)フェノール: この化合物は、類似の構造を持っていますが、チアゾリジノン環とクロロ安息香酸エステルがありません.
4-((1E)-3-ヒドロキシ-1-プロペニル)-2-メトキシフェノール: 別の構造的に関連する化合物で、異なる官能基を持っています.
独自性
4-クロロ安息香酸2-メトキシ-4-{(E)-[4-オキソ-3-(プロプ-2-エン-1-イル)-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}フェニルにおけるチアゾリジノン環とクロロ安息香酸エステルの存在は、他の類似化合物と比較して、この化合物をユニークなものにします。 これらの構造的特徴は、その独特の化学反応性と生物活性に貢献しています .
類似化合物との比較
Similar Compounds
- 2-METHOXY-4-{[(5E)-4-OXO-3-(PHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-CHLOROBENZOATE
- 2-METHOXY-4-{[(5E)-4-OXO-3-(METHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-CHLOROBENZOATE
Uniqueness
The uniqueness of 2-METHOXY-4-{[(5E)-4-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-CHLOROBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the prop-2-en-1-yl group, in particular, may enhance its reactivity and potential interactions with biological targets compared to similar compounds.
特性
分子式 |
C21H16ClNO4S2 |
|---|---|
分子量 |
445.9 g/mol |
IUPAC名 |
[2-methoxy-4-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C21H16ClNO4S2/c1-3-10-23-19(24)18(29-21(23)28)12-13-4-9-16(17(11-13)26-2)27-20(25)14-5-7-15(22)8-6-14/h3-9,11-12H,1,10H2,2H3/b18-12+ |
InChIキー |
JFOUQCMRMRMUPA-LDADJPATSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC=C)OC(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC=C)OC(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-hydroxy-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11703675.png)


![N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}benzamide](/img/structure/B11703692.png)
![propan-2-yl 1,3-dioxo-2-[2-oxo-2-(propan-2-yloxy)ethyl]-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11703708.png)
![6-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11703709.png)

![4-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B11703720.png)
![methyl 3-(1H-indol-3-yl)-2-[2-(4-methylphenoxy)acetamido]propanoate](/img/structure/B11703721.png)
![N'-{(E)-[5-(2-chlorophenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B11703727.png)
![(4Z)-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11703736.png)
![2,4-dibromo-6-{(E)-[(4-phenyl-1-{[(E)-phenylmethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11703738.png)
![2,6-dichloro-N-[(2Z)-4-[4-(methylsulfanyl)phenyl]-5-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11703740.png)
